molecular formula C20H24N4O B6030490 1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine

1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine

Cat. No.: B6030490
M. Wt: 336.4 g/mol
InChI Key: AGVKXQBMEAQGBW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a pyrazole ring fused to a pyrimidine ring. Key structural features include:

  • 2-(4-Methoxyphenyl) substituent: Aromatic group with a methoxy para-substituent, enhancing electron-donating properties.
  • 3,5-Dimethyl groups: Methyl substituents at positions 3 and 5, influencing steric and electronic effects.
  • 7-Piperidine moiety: A piperidine ring attached at position 7, likely modulating solubility and receptor interactions.

Synthetic routes for similar pyrazolo[1,5-a]pyrimidines often involve condensation reactions between pyrazole precursors and electrophilic reagents, with nucleophilic substitution (e.g., using piperidine) to introduce the 7-position substituent .

Properties

IUPAC Name

2-(4-methoxyphenyl)-3,5-dimethyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14-13-18(23-11-5-4-6-12-23)24-20(21-14)15(2)19(22-24)16-7-9-17(25-3)10-8-16/h7-10,13H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVKXQBMEAQGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under acidic or basic conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, often using automated and scalable processes.

Chemical Reactions Analysis

1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound is compared to analogs with variations in substituents on the pyrazolo[1,5-a]pyrimidine core (Table 1).

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Position 2 Substituent Position 5 Substituent Position 7 Substituent Key Features Reference
Target Compound 4-Methoxyphenyl Methyl Piperidine Electron-rich aryl group; bulky substituent at C7
MK66 (50) Phenyl 4-Methoxyphenyl - Lacks piperidine; retains methoxy group
MK63 (51) Phenyl 2,3,4,5-Tetrafluorophenyl - Fluorine substituents enhance lipophilicity
MK13 (60) Isopropyl 3,5-Dimethoxyphenyl - Polar methoxy groups; steric hindrance
EP 1 808 168 B1 Derivative 4-Fluoro-6-methoxy-pyridin-3-yl - Piperidinyloxy Piperidine linked via oxygen; pyridine core
Pir-9-8 3,5-Diphenyl - N-(2-imidazolylethyl) Imidazole side chain; high purity (99%)
Key Observations:
  • Piperidine vs. Piperidinyloxy : The direct piperidine attachment (target compound) may confer better membrane permeability compared to ether-linked derivatives (EP 1 808 168 B1) .
  • Methyl vs. Methoxy Groups : 3,5-Dimethyl groups (target) reduce polarity compared to MK13’s dimethoxy substituents, favoring hydrophobic interactions .

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